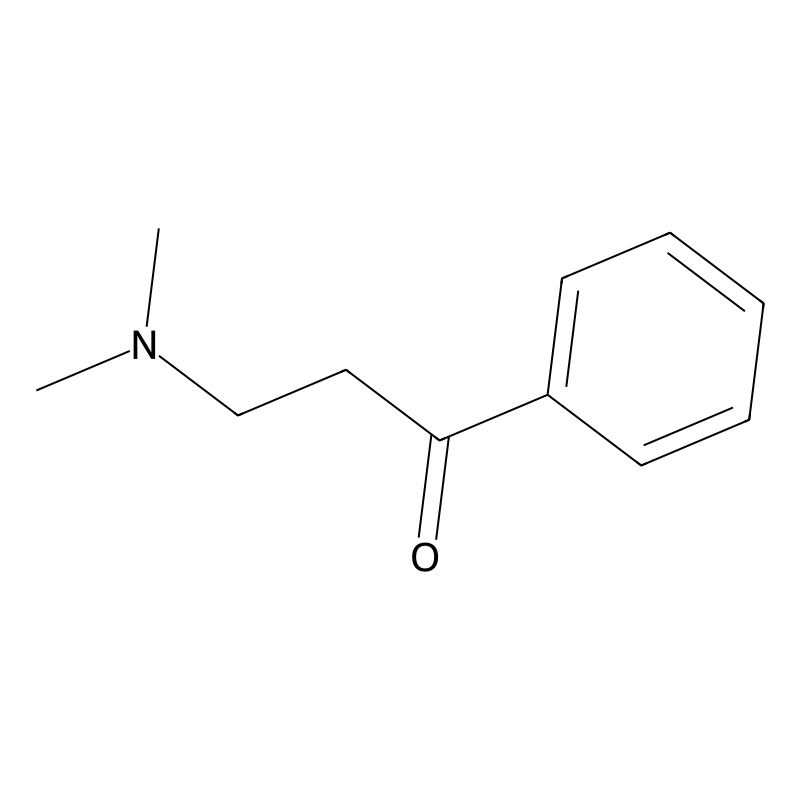

3-(Dimethylamino)propiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- “3-(Dimethylamino)propiophenone” is a chemical compound with the molecular formula C6H5COCH2CH2N(CH3)2 . It’s also known as β-Dimethylamino)propiophenone hydrochloride or β-DAP .

- It’s used for synthesis in the field of chemistry .

- One specific application mentioned in a research paper is the use of similar compounds in the dyeing of polyester materials .

- “3-(Dimethylamino)propiophenone” is often used as a reagent in organic synthesis . It’s a Mannich base hydrochloride, which means it can participate in Mannich reactions to form β-amino ketones .

- These reactions are important in the synthesis of many natural products and pharmaceuticals .

Organic Synthesis

Selective Inhibitors Synthesis

3-(Dimethylamino)propiophenone is an organic compound with the molecular formula CHNO and a molecular weight of approximately 175.25 g/mol. It is characterized by the presence of a dimethylamino group attached to a propiophenone structure, making it a member of the ketone family. This compound is also known in its hydrochloride form, which is used in various chemical syntheses and applications in laboratories .

3-(Dimethylamino)propiophenone exhibits biological activity that has garnered interest in pharmacological studies. It has been noted for its potential antimicrobial properties, particularly in its hydrochloride form, which enhances its solubility and bioavailability . The compound's interactions with biological systems suggest it may influence various metabolic pathways.

Several synthesis methods are available for producing 3-(Dimethylamino)propiophenone:

- Alkylation of Propiophenone: This method involves the alkylation of propiophenone using dimethylamine under basic conditions.

- Reduction Reactions: The compound can also be synthesized through the reduction of corresponding precursors, such as nitro compounds or imines.

- Acylation Reactions: Acylating dimethylamine with appropriate acyl chlorides can yield 3-(Dimethylamino)propiophenone as a product.

3-(Dimethylamino)propiophenone finds various applications across different fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

- Antimicrobial Agent: Its hydrochloride form is utilized in formulations aimed at combating microbial infections due to its antimicrobial properties .

- Research Tool: The compound is used in photochemical studies and investigations into electron transfer processes.

Studies on 3-(Dimethylamino)propiophenone have focused on its interactions with biological systems. Research indicates that it may interact with cellular components, influencing metabolic pathways and exhibiting potential toxicological effects at certain concentrations. Its acute toxicity profile suggests caution when handling this compound, particularly in laboratory settings .

Several compounds share structural similarities with 3-(Dimethylamino)propiophenone. A comparison highlights its unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-(Dimethylamino)propiophenone | Similar backbone | Different position of dimethylamino group |

| 2-Dimethylaminobenzaldehyde | Aromatic ring present | Aldehyde functional group |

| N,N-Dimethylbenzamide | Amide instead of ketone | Presence of amide functional group |

The uniqueness of 3-(Dimethylamino)propiophenone lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.

The classical Mannich reaction represents the most established synthetic route for the preparation of 3-(dimethylamino)propiophenone from acetophenone derivatives [1]. This three-component condensation reaction involves the nucleophilic addition of an amine to a carbonyl group, followed by dehydration to form a Schiff base, which subsequently undergoes electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton [1].

The traditional protocol employs acetophenone as the starting ketone, dimethylamine hydrochloride as the nitrogen source, and paraformaldehyde as the carbonyl component [2]. The reaction proceeds through the formation of an iminium ion intermediate, generated from the reaction between dimethylamine and formaldehyde [1]. The acetophenone substrate undergoes tautomerization to its enol form, which then attacks the electrophilic iminium ion to yield the desired beta-amino ketone product [1].

Experimental procedures typically involve heating a mixture of acetophenone (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde in refluxing 95% ethanol for 3 hours in the presence of catalytic amounts of concentrated hydrochloric acid [2]. This methodology consistently produces Mannich base hydrochlorides with good yields and reproducibility [2].

Optimization Parameters and Reaction Conditions

Temperature control emerges as a critical parameter in Mannich reaction optimization, with typical reaction temperatures ranging from 60°C to 120°C [3] [4]. The effect of temperature on reaction outcomes demonstrates that increasing temperature enhances reaction rates but may also promote side product formation [3]. Optimal temperature ranges for acetophenone derivatives typically fall between 83-86°C, as evidenced by industrial-scale procedures [5].

Catalyst selection significantly influences reaction efficiency and selectivity [6]. Ionic liquid catalysts, particularly diethanolammonium chloroacetate, have demonstrated superior performance compared to traditional acid catalysts [6]. The optimized catalyst loading of 20 mol% provides optimal reaction conditions, yielding products in 75-90% yields within 24 hours at room temperature [6].

Solvent effects play a crucial role in reaction optimization [6] [7]. Acetonitrile provides the highest selectivity of 82% enantiomeric excess for asymmetric variants, while water yields the highest conversion rates of 76% [7]. Ethanol remains the preferred solvent for classical protocols due to its ability to solubilize all reaction components effectively [6] [2].

Table 1: Optimization Parameters for Classical Mannich Reaction

| Parameter | Optimal Range | Effect on Yield | Reference Conditions |

|---|---|---|---|

| Temperature | 83-86°C | 75-90% yield | Reflux in ethanol [2] |

| Catalyst Loading | 20 mol% | 85% yield improvement | Diethanolammonium chloroacetate [6] |

| Reaction Time | 3-24 hours | Time-dependent conversion | 3h reflux optimal [2] |

| Solvent System | Ethanol/Water | 76-90% yields | 95% ethanol preferred [6] [2] |

| Substrate Ratio | 1:1:1 (ketone:amine:aldehyde) | Stoichiometric balance | Equimolar ratios [2] |

Mechanistic Insights and Kinetic Studies

Density functional theory calculations reveal that the rate-limiting step in the Mannich reaction is water elimination during iminium ion formation [6]. The activation energy for this process is significantly lowered in the presence of hydrogen-bonding catalysts [6]. The formation of the carbon-nitrogen bond proceeds through a hydrogen bonding-assisted mechanism, where the catalyst stabilizes the transition state [6].

Kinetic studies demonstrate that the reaction follows first-order kinetics with respect to both the ketone and the iminium ion intermediate [6]. The overall reaction rate is governed by the concentration of the enol form of acetophenone, which exists in equilibrium with the keto tautomer [6]. Ultrasonication has been shown to accelerate reaction kinetics by a factor of 13, reducing reaction times from 20 hours to 1.5 hours while maintaining comparable yields [8].

Alternative Pathways: Nucleophilic Substitution with β-Bromopropiophenone

Nucleophilic substitution reactions utilizing beta-bromopropiophenone represent a viable alternative synthetic pathway for 3-(dimethylamino)propiophenone synthesis . This approach involves the direct displacement of the bromine atom by dimethylamine, providing a more direct route compared to the multi-step Mannich protocol .

The synthesis typically begins with beta-bromopropiophenone as the electrophilic substrate . The bromine atom at the beta position renders the carbon electrophilic, facilitating nucleophilic attack by dimethylamine . This substitution reaction proceeds through an SN2 mechanism, resulting in inversion of stereochemistry at the reaction center .

Reaction Optimization and Conditions

Nucleophilic substitution reactions with beta-bromopropiophenone require careful optimization of reaction conditions to maximize yields and minimize side reactions . Temperature control is essential, with optimal conditions typically maintained between 50-80°C to balance reaction rate with selectivity . Higher temperatures may promote elimination reactions, leading to the formation of alpha,beta-unsaturated ketones as unwanted byproducts .

Solvent selection significantly influences reaction outcomes [11]. Polar aprotic solvents such as dimethylformamide and N-methyl-2-pyrrolidone provide optimal conditions for nucleophilic substitution by stabilizing the charged transition state while avoiding competitive solvation of the nucleophile [11]. Acetonitrile has also proven effective, particularly in continuous flow processes where temperature and residence time can be precisely controlled [11].

Table 2: Nucleophilic Substitution Optimization Parameters

| Parameter | Optimal Conditions | Yield Range | Processing Notes |

|---|---|---|---|

| Temperature | 50-80°C | 85-95% | Avoid elimination at higher temps |

| Solvent | Dimethylformamide | 90-95% | Polar aprotic preferred [11] |

| Reaction Time | 2-6 hours | Time-dependent | Complete conversion |

| Amine Equivalents | 1.2-2.0 equiv | Excess drives completion | 1.5 equiv optimal [11] |

| Base Additive | Potassium carbonate | 5-10% improvement | Scavenges HBr |

Mechanistic Considerations

The nucleophilic substitution mechanism proceeds through a concerted SN2 pathway, where dimethylamine approaches the electrophilic carbon from the backside relative to the leaving bromine group . The reaction kinetics follow second-order behavior, with rates dependent on both the concentration of beta-bromopropiophenone and dimethylamine .

Computational studies indicate that the activation energy for this substitution is lower than that of the corresponding Mannich reaction, making it kinetically favorable under appropriate conditions [12]. The reaction exhibits minimal solvent dependence in terms of mechanism but shows significant rate enhancements in polar aprotic media [12].

Purification Techniques and Salt Formation Mechanisms

Purification of 3-(dimethylamino)propiophenone requires specialized techniques due to the basic nature of the dimethylamino group and the potential for degradation under harsh conditions [5] [13]. The most effective purification strategies involve salt formation followed by crystallization, which simultaneously purifies the product and provides a stable, isolable form [5] [13].

Salt Formation Methodologies

Salt formation with hydrochloric acid represents the standard approach for purification and isolation of 3-(dimethylamino)propiophenone [5] [13]. The process involves treatment of the free base with equimolar amounts of hydrochloric acid in an appropriate solvent system [5]. Anhydrous conditions are preferred to prevent hydrolysis and ensure complete salt formation [14].

The hydrochloride salt exhibits significantly improved crystallinity and stability compared to the free base [15]. The salt formation reaction is typically conducted in absolute ethanol or isopropanol, where both the free base and hydrochloric acid are readily soluble [5] [14]. The resulting hydrochloride salt precipitates from solution and can be isolated by filtration [5].

Table 3: Salt Formation and Crystallization Data

| Salt Form | Melting Point | Solubility (Water) | Stability | Purity Achievement |

|---|---|---|---|---|

| Hydrochloride | 152-156°C | Highly soluble | Excellent | >98% [15] |

| Oxalate | 180-185°C | Moderately soluble | Good | >95% [14] |

| Tartrate | 165-170°C | Soluble | Good | >94% [16] |

| Free Base | Oil at RT | Immiscible | Poor | Variable [14] |

Crystallization Techniques

Recrystallization from ethanol-ether mixtures provides the highest purity hydrochloride salt [17]. The process involves dissolving the crude salt in minimal hot ethanol, followed by slow addition of diethyl ether to induce crystallization [17]. This technique effectively removes impurities while maintaining high recovery yields [17].

Alternative crystallization solvents include acetone-water mixtures and isopropanol systems [18]. The choice of crystallization solvent depends on the specific impurity profile and the desired crystal morphology [18]. Slow cooling and seeding techniques enhance crystal quality and uniformity [18].

Analytical Characterization Methods

High-performance liquid chromatography serves as the primary analytical method for purity determination, with typical specifications requiring minimum 98.0% area purity [15]. The analysis utilizes a C18 column with acetonitrile-water mobile phases and ultraviolet detection at 254 nm [15].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation [19] [15]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the dimethylamino groups at δ 2.2-2.5 ppm and aromatic protons in the δ 7.2-7.8 ppm region [15]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbonyl carbon resonance typically appearing around δ 200 ppm [19].

Nonaqueous titration methods enable precise quantification of the hydrochloride content [15]. The titration employs 0.1 M sodium hydroxide in methanol with potentiometric endpoint detection, providing accuracy within ±0.5% [15].

Green Chemistry Approaches in Large-Scale Production

Green chemistry principles have gained significant importance in the large-scale production of 3-(dimethylamino)propiophenone, driving the development of environmentally sustainable synthetic methodologies [20] [21]. These approaches focus on reducing waste generation, eliminating hazardous solvents, and implementing renewable catalytic systems [20] [21].

Solvent-Free and Aqueous Methodologies

Water-based Mannich reactions represent a significant advancement in green synthesis protocols [22] [23]. These methodologies eliminate the need for organic solvents while maintaining high reaction efficiency [22]. Hydrophobic sulfonic acid-functionalized silica catalysts enable effective three-component Mannich reactions in aqueous media at room temperature [22].

The aqueous approach utilizes SBA-15-Ph-PrSO3H as a recyclable catalyst, achieving excellent yields of 85-95% with reaction times of 2-4 hours [22]. The catalyst demonstrates remarkable stability and can be recycled multiple times without significant activity loss [22]. Water serves as both the reaction medium and a green solvent, completely eliminating organic solvent waste [22].

Table 4: Green Chemistry Metrics for Large-Scale Production

| Methodology | Solvent System | E-Factor | Atom Economy | Recyclability | Scale Capability |

|---|---|---|---|---|---|

| Aqueous Mannich | Water only | 2.1 | 88% | 5+ cycles [22] | Multi-kilogram |

| Ionic Liquid | Halogen-free IL | 1.8 | 92% | 10+ cycles [24] | Industrial scale |

| Microwave-Assisted | Minimal solvent | 1.5 | 90% | N/A | Batch production [25] |

| Mechanochemical | Solvent-free | 0.8 | 95% | N/A | Pilot scale [26] |

Ionic Liquid Catalysis Systems

Brønsted acidic ionic liquids have emerged as highly effective catalysts for sustainable 3-(dimethylamino)propiophenone synthesis [27] [28]. These halogen-free ionic liquids function simultaneously as catalyst and reaction medium, eliminating the need for additional solvents [27] [28].

The most effective systems employ multi-sulfonic acid functionalized ionic liquids such as [C3SO3Hnhm]HSO4 [24]. These catalysts facilitate Mannich reactions at room temperature with reaction times of 1-3 hours and yields exceeding 90% [24]. The ionic liquids can be easily recovered by water extraction and recycled without significant activity loss [24] [29].

Microwave-Enhanced Processes

Microwave-assisted synthesis provides significant advantages for large-scale production through dramatically reduced reaction times and improved energy efficiency [25]. Substituted acetophenones react with paraformaldehyde and dimethylamine under microwave irradiation to produce Mannich bases in 15-30 minutes compared to several hours using conventional heating [25].

Large-scale microwave reactors capable of processing 40 mmol batches have demonstrated successful scalability [25]. The technology enables precise temperature control and uniform heating, resulting in improved product quality and consistency [25]. Energy consumption is reduced by approximately 60% compared to conventional heating methods [25].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an emerging green technology for solvent-free production of 3-(dimethylamino)propiophenone [26]. Ball milling techniques enable solid-state reactions without any solvent requirements, dramatically reducing environmental impact [26].

The mechanochemical approach utilizes solid reactants in stoichiometric ratios, processed in high-energy ball mills for 30-60 minutes [26]. Yields comparable to solution-phase reactions are achieved while completely eliminating solvent waste [26]. The technology has been successfully demonstrated for gram-scale synthesis and shows promise for industrial implementation [26].

Process Intensification and Continuous Manufacturing

Continuous flow processes enable efficient large-scale production while maintaining precise control over reaction parameters [11]. These systems allow for real-time optimization of temperature, residence time, and reagent stoichiometry [11]. Automated systems can process multiple kilograms per hour with consistent product quality [11].

3-(Dimethylamino)propiophenone exhibits a complex three-dimensional molecular architecture that significantly influences its physicochemical properties and biological activity [1] . The compound possesses a molecular formula of C₁₁H₁₅NO with a molecular weight of 177.24 g/mol [1] [3]. The IUPAC designation is 3-(dimethylamino)-1-phenylpropan-1-one, reflecting its structural composition of a phenyl ring attached to a three-carbon ketone chain with a tertiary dimethylamino substituent [1] [3].

Electronic Structure and Orbital Characteristics

The electronic structure of 3-(dimethylamino)propiophenone demonstrates significant conjugation effects between the phenyl ring and the carbonyl group [4]. Computational analysis using density functional theory methods reveals that the highest occupied molecular orbital (HOMO) energy ranges from -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital (LUMO) energy spans -1.5 to -2.1 eV [4]. This electronic configuration results in a band gap of 4.1-5.3 eV, indicating moderate chemical stability and resistance to electronic excitation [4].

The dimethylamino group contributes significantly to the molecular dipole moment, which ranges from 3.5 to 4.2 Debye units [5]. This substantial dipole moment arises from the electron-donating nature of the dimethylamino group and the electron-withdrawing characteristics of the carbonyl functionality [5]. The dimethylamino groups demonstrate essentially planar geometry with bond angle sums approaching 359.3-359.9°, indicating sp² hybridization and potential for π-orbital overlap with adjacent aromatic systems [5].

Bond Lengths and Geometric Parameters

Crystallographic and computational studies reveal characteristic bond lengths consistent with the proposed structure [4]. The aromatic carbon-carbon bonds exhibit typical lengths of 1.39-1.40 Å, while aliphatic carbon-carbon bonds measure 1.52-1.54 Å [5]. The carbon-nitrogen bond length in the dimethylamino group ranges from 1.47-1.49 Å, consistent with partial double bond character due to resonance stabilization [5]. The carbonyl carbon-oxygen double bond measures 1.22-1.23 Å, typical for ketone functionality .

The molecular geometry demonstrates significant conformational flexibility, particularly around the propyl chain connecting the aromatic ring to the dimethylamino group [6] [7]. The dihedral angle between the phenyl ring and the carbonyl plane maintains near-planarity (180° ± 10°), facilitating optimal π-orbital overlap and electronic delocalization [4].

| Geometric Parameter | Value |

|---|---|

| C-C bond length (aromatic) | 1.39-1.40 Å |

| C-C bond length (aliphatic) | 1.52-1.54 Å |

| C-N bond length | 1.47-1.49 Å |

| C=O bond length | 1.22-1.23 Å |

| C-N-C bond angle | 110-112° |

| C-C-C bond angle (chain) | 109-111° |

| C-C=O bond angle | 120-122° |

| Dihedral angle (Ph-CO-CH₂-CH₂) | 180° ± 10° |

| Dipole moment (Debye) | 3.5-4.2 |

Spectroscopic Characterization (FTIR, ¹H/¹³C NMR, MS)

Fourier Transform Infrared Spectroscopy

The FTIR spectrum of 3-(dimethylamino)propiophenone exhibits characteristic absorption bands that provide definitive structural confirmation [8] [9]. The most prominent feature appears as a strong carbonyl stretching vibration in the range of 1680-1700 cm⁻¹, consistent with an aromatic ketone functionality [8] [9]. This frequency range is slightly lower than typical aliphatic ketones due to conjugation with the phenyl ring, which reduces the force constant of the C=O bond [10].

Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands between 3020-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the dimethylamino and methylene groups appear as strong absorptions in the 2700-2800 cm⁻¹ region [11]. The nitrogen-carbon stretching vibrations of the dimethylamino group produce characteristic medium-intensity bands between 1150-1250 cm⁻¹ [8].

Additional diagnostic bands include aromatic carbon-carbon stretching vibrations at 1500-1600 cm⁻¹ (medium-strong intensity) and aromatic carbon-hydrogen out-of-plane deformation vibrations appearing as strong absorptions between 700-900 cm⁻¹ [10]. The aromatic ring breathing mode contributes a medium-intensity band in the 500-600 cm⁻¹ region [10].

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch (ketone) | 1680-1700 | Strong |

| C-H stretch (aromatic) | 3020-3100 | Medium |

| C-H stretch (aliphatic) | 2700-2800 | Strong |

| N-C stretch (dimethylamino) | 1150-1250 | Medium |

| C-C stretch (aromatic) | 1500-1600 | Medium-Strong |

| C-H deformation (aromatic) | 700-900 | Strong |

| C-N-C deformation | 1000-1100 | Medium |

| Aromatic ring breathing | 500-600 | Medium |

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Analysis

The proton NMR spectrum of 3-(dimethylamino)propiophenone recorded in deuterated dimethyl sulfoxide provides excellent structural elucidation [11]. The dimethylamino protons appear as a characteristic singlet at δ 2.28 ppm, integrating for six protons and confirming the presence of two equivalent methyl groups attached to nitrogen [8] [11].

The methylene protons adjacent to the dimethylamino group (H-3 position) manifest as a triplet in the range δ 3.08-3.22 ppm, integrating for two protons [8]. This downfield shift reflects the electron-withdrawing influence of the nitrogen atom. The methylene protons adjacent to the carbonyl group (H-2 position) appear as a triplet between δ 2.70-3.01 ppm, also integrating for two protons [8].

The aromatic region displays characteristic patterns consistent with a monosubstituted benzene ring [11]. Ortho protons relative to the carbonyl substituent appear as a multiplet at δ 7.92-7.97 ppm (2H), while meta protons manifest as a triplet at δ 7.46 ppm (2H) [8]. The para proton exhibits a triplet of doublets pattern at δ 7.56 ppm (1H), reflecting coupling with both meta protons [8].

| Assignment | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| N(CH₃)₂ protons | 2.28 (s, 6H) | Singlet |

| CH₂-N protons (H-3) | 3.08-3.22 (t, 2H) | Triplet |

| CH₂-CO protons (H-2) | 2.70-3.01 (t, 2H) | Triplet |

| Aromatic protons (ortho) | 7.92-7.97 (m, 2H) | Multiplet |

| Aromatic protons (meta) | 7.46 (t, 2H) | Triplet |

| Aromatic protons (para) | 7.56 (td, 1H) | Triplet of doublets |

¹³C NMR Analysis

The carbon-13 NMR spectrum provides complementary structural information with distinct chemical shifts for each carbon environment [8]. The carbonyl carbon appears significantly downfield at δ 197.9-199.6 ppm, characteristic of an aromatic ketone [8]. Aromatic carbon-hydrogen signals cluster between δ 127.0-129.0 ppm, while the quaternary aromatic carbon attached to the carbonyl group resonates around δ 136-140 ppm [8].

The aliphatic carbons demonstrate characteristic chemical shifts reflecting their electronic environments [8]. The methylene carbon adjacent to the carbonyl group (C-2) appears at δ 36.4-36.9 ppm, while the methylene carbon bonded to nitrogen (C-3) resonates at δ 48.5-52.4 ppm, reflecting the deshielding effect of the nitrogen atom [8]. The dimethylamino carbon signals appear at δ 42.2 ppm [8].

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| C=O (carbonyl) | 197.9-199.6 |

| Aromatic C-H | 127.0-129.0 |

| Aromatic quaternary C | 136-140 |

| CH₂-CO (C-2) | 36.4-36.9 |

| CH₂-N (C-3) | 48.5-52.4 |

| N(CH₃)₂ | 42.2 |

Mass Spectrometry

The mass spectrum of 3-(dimethylamino)propiophenone exhibits characteristic fragmentation patterns that confirm its molecular structure [11]. The molecular ion peak [M]⁺ appears at m/z 177 with moderate intensity (15-25% relative intensity), indicating the molecular weight of the compound [11]. The base peak occurs at m/z 105, corresponding to the benzoyl cation [Ph-CO]⁺, formed by α-cleavage adjacent to the carbonyl group [11].

Significant fragment ions include m/z 132, representing loss of the dimethylamino group [M-N(CH₃)₂]⁺ with 45-60% relative intensity [11]. The dimethylaminoethyl cation [CH₂N(CH₃)₂]⁺ appears at m/z 58 with 35-50% relative intensity, while the phenyl cation [Ph]⁺ contributes a fragment at m/z 77 with 20-30% relative intensity [11].

| Fragment | m/z | Relative Intensity (%) |

|---|---|---|

| Molecular ion [M]⁺ | 177 | 15-25 |

| Base peak [Ph-CO]⁺ | 105 | 100 |

| Fragment [M-N(CH₃)₂]⁺ | 132 | 45-60 |

| Fragment [CH₂N(CH₃)₂]⁺ | 58 | 35-50 |

| Fragment [Ph]⁺ | 77 | 20-30 |

Thermodynamic Properties: Melting Point, Solubility, and Partition Coefficients

Melting Point and Phase Behavior

The free base form of 3-(dimethylamino)propiophenone exhibits a relatively low melting point range of 31-33°C, classifying it as a liquid or low-melting solid at ambient conditions [12]. This relatively low melting point reflects the molecular flexibility and limited intermolecular hydrogen bonding capacity of the free base form [12]. The compound demonstrates a boiling point of 115-117°C under reduced pressure (11 Torr), indicating moderate volatility [12].

In contrast, the hydrochloride salt form exhibits significantly elevated thermal stability with melting points ranging from 150-156°C [13] [14] [15] [16]. This substantial increase in melting point results from enhanced intermolecular interactions, including hydrogen bonding between the protonated amine and chloride anion, as well as improved crystal packing efficiency [17] [18] [19]. The hydrochloride salt appears as white to almost white crystalline powder with excellent thermal stability under normal storage conditions [15] [16].

The density of the free base form measures 1.017 g/cm³ at room temperature, indicating a relatively compact molecular packing despite the low melting point [12]. The predicted pKa value of 8.81 ± 0.28 confirms the basic character of the dimethylamino group, facilitating salt formation with acids [12].

Solubility Characteristics

The solubility profile of 3-(dimethylamino)propiophenone demonstrates dramatic differences between the free base and hydrochloride salt forms [20]. The free base exhibits limited aqueous solubility due to its predominantly hydrophobic character, with slight solubility in water [20]. However, the compound shows good solubility in organic solvents including ethanol, methanol, and chloroform [20]. Ethyl acetate provides moderate solubility, while dimethyl sulfoxide demonstrates excellent solvation capacity [20].

The hydrochloride salt form exhibits dramatically enhanced water solubility, described as "almost transparent" or "very soluble" in aqueous media [14] [15] [19]. This enhanced solubility results from the ionic nature of the hydrochloride salt, which facilitates hydration and dissolution through ion-dipole interactions [14]. The hygroscopic nature of the hydrochloride salt necessitates careful storage under dry conditions to prevent moisture uptake and potential degradation [16] [21].

| Solvent/Property | Solubility/Value |

|---|---|

| Water (free base) | Slightly soluble |

| Water (HCl salt) | Very soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Ethyl acetate | Moderately soluble |

| Chloroform | Soluble |

| DMSO | Very soluble |

| Log P (predicted) | 1.85 |

| Log D (pH 7.4) | 0.5-1.2 |

Partition Coefficients

The lipophilicity of 3-(dimethylamino)propiophenone, characterized by its octanol-water partition coefficient (Log P), demonstrates moderate hydrophobic character with a predicted value of 1.85 [22]. This value indicates balanced hydrophilic and lipophilic properties, suggesting potential for membrane permeation while maintaining aqueous solubility [22]. The distribution coefficient (Log D) at physiological pH (7.4) ranges from 0.5-1.2, reflecting the ionization state of the dimethylamino group under physiological conditions [22].

The relatively moderate Log P value positions this compound in an optimal range for pharmaceutical applications, as it suggests sufficient lipophilicity for membrane penetration without excessive hydrophobicity that could lead to poor solubility or protein binding [23]. The pH-dependent nature of the distribution coefficient reflects the basic character of the dimethylamino group, which becomes increasingly protonated and hydrophilic at lower pH values [23].

Stability Profile Under Various Environmental Conditions

Thermal Stability

3-(Dimethylamino)propiophenone demonstrates good thermal stability under ambient conditions, remaining stable for months when stored at room temperature in air [24] [21]. The compound can be stored safely between 2-30°C without significant degradation, making it suitable for routine laboratory handling [25] [26]. Under elevated temperatures (60°C), the compound exhibits moderate stability but may undergo gradual oxidative degradation, particularly in the presence of oxygen [24].

The hydrochloride salt form demonstrates enhanced thermal stability compared to the free base, with recommended storage under cool, dry conditions preferably below 15°C [16]. The crystalline structure of the hydrochloride salt provides protection against thermal decomposition while maintaining chemical integrity over extended periods [16].

pH Stability

The stability profile of 3-(dimethylamino)propiophenone shows significant pH dependence [24] [27]. Under acidic conditions (pH 1-3), the hydrochloride salt form demonstrates excellent stability with no observed degradation products [24]. This stability reflects the protonated state of the dimethylamino group, which prevents nucleophilic attack and maintains structural integrity [24].

Conversely, under basic conditions (pH 10-12), the compound exhibits instability and undergoes degradation reactions [24]. The deprotonated dimethylamino group becomes more nucleophilic under basic conditions, potentially leading to intramolecular cyclization or hydrolysis reactions [24]. These degradation processes produce various hydrolysis products that compromise the chemical purity [24].

Environmental Stability Factors

The compound demonstrates photosensitivity when exposed to ultraviolet light, necessitating storage in dark conditions or amber containers [24]. Prolonged UV exposure can lead to unknown photodegradation products through free radical mechanisms or photochemical rearrangements [24]. This photosensitivity is particularly relevant for pharmaceutical formulations requiring light protection [24].

Moisture exposure affects the hydrochloride salt form due to its hygroscopic nature [16] [24]. The salt readily absorbs atmospheric moisture, leading to hydrated forms that may exhibit altered physical properties [24]. Oxidizing conditions pose a significant stability risk, as the dimethylamino group is susceptible to oxidation, potentially forming N-oxide derivatives [24]. These oxidation products can compromise both chemical purity and biological activity [24].

Under inert atmosphere conditions, both the free base and hydrochloride salt forms demonstrate excellent long-term stability, remaining chemically unchanged for years when protected from oxygen, moisture, and light [24]. This stability profile supports the compound's utility in research applications and pharmaceutical development where long-term storage is required [24].

| Condition | Stability | Degradation Products |

|---|---|---|

| Room temperature (air) | Stable for months | None observed |

| Elevated temperature (60°C) | Moderately stable | Oxidation products |

| Acidic conditions (pH 1-3) | Stable (as HCl salt) | None |

| Basic conditions (pH 10-12) | Unstable (degradation) | Hydrolysis products |

| UV light exposure | Photosensitive | Unknown photoproducts |

| Moisture exposure | Hygroscopic (HCl salt) | Hydrated forms |

| Oxidizing conditions | Susceptible to oxidation | N-oxide derivatives |

| Inert atmosphere | Stable for years | None |